1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone
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Overview
Description
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is an organic compound belonging to the naphthalene family. This compound is characterized by its unique structure, which includes an acetyl group at the 8th position and a methoxy group at the 5th position on a tetrahydronaphthalene backbone. Naphthalene derivatives are known for their wide range of biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone can be achieved through several methods. One common approach involves the acetylation of 1,2,3,4-tetrahydro-5-methoxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also a focus in industrial production to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 8-acetyl-1,2,3,4-tetrahydro-5-methoxynaphthoic acid.
Reduction: Formation of 8-(1-hydroxyethyl)-1,2,3,4-tetrahydro-5-methoxynaphthalene.
Substitution: Formation of 8-acetyl-1,2,3,4-tetrahydro-5-methoxy-6-bromonaphthalene or 8-acetyl-1,2,3,4-tetrahydro-5-methoxy-6-nitronaphthalene.
Scientific Research Applications
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Acetyl-1,1,2,4,4,7-hexamethyltetralin
- 7-Acetyl-1,2,3,4,5,6,7,8-octahydro-1,1,6,7-tetramethylnaphthalene
Uniqueness
1-(4-Methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H16O2 |
---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(4-methoxy-5,6,7,8-tetrahydronaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-7-8-13(15-2)12-6-4-3-5-11(10)12/h7-8H,3-6H2,1-2H3 |
InChI Key |
POPOUNZGGYVMDO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2CCCCC2=C(C=C1)OC |
Origin of Product |
United States |
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